molecular formula C21H25N3O3 B2655750 1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954697-99-5

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2655750
CAS No.: 954697-99-5
M. Wt: 367.449
InChI Key: PMNXPNBVJZDCOW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Internal Standard for LC–MS Analysis

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been synthesized and used as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. Its deuterium-labeled variant, [2H3]AR-A014418, synthesized from commercially available [2H4]methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole, has shown potential for drug absorption and pharmacokinetics studies due to its high chemical and isotope purity (Liang et al., 2020).

Glyoxylation-Decarbonylative Stille Coupling Sequence

The compound has been utilized in a glyoxylation-decarbonylative Stille coupling sequence, a method to synthesize acyl heterocycles under mild conditions. This method showcases the compound's potential in complex organic synthesis and chemical engineering (Tasch et al., 2010).

Selective Protection in Nucleoside Synthesis

In nucleoside chemistry, the compound has been used for the selective protection of uridine. The p-methoxybenzyl (PMB) group derived from this compound has been employed as an effective protecting group in the synthesis of nucleoside derivatives like 2′-O-Methyluridine, highlighting its role in selective chemical transformations (Akiyama et al., 1990).

Inhibitor Synthesis in Medicinal Chemistry

This compound is a derivative of AR-A014418, a known glycogen synthase kinase 3β (GSK-3β) inhibitor. Its planar molecular structure and hydrogen bond formation properties make it valuable in synthesizing inhibitors for various therapeutic targets (Lough et al., 2010).

Natural Product Derivatives

It has been isolated as a derivative from the roots of Pentadiplandra brazzeana, showcasing its presence and potential applications in natural product chemistry (Tsopmo et al., 1999).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-3-7-18(8-4-15)24-14-17(11-20(24)25)13-23-21(26)22-12-16-5-9-19(27-2)10-6-16/h3-10,17H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNXPNBVJZDCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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